![molecular formula C11H16N2S B5794397 1-(3,4-Dimethylphenyl)-3-ethylthiourea](/img/structure/B5794397.png)
1-(3,4-Dimethylphenyl)-3-ethylthiourea
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Overview
Description
1-(3,4-Dimethylphenyl)-3-ethylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a thiourea group attached to a 3,4-dimethylphenyl ring and an ethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethylphenyl)-3-ethylthiourea typically involves the reaction of 3,4-dimethylphenyl isothiocyanate with ethylamine. The reaction is carried out under mild conditions, often at room temperature, and in the presence of a suitable solvent such as ethanol or methanol. The reaction proceeds via nucleophilic addition of the amine to the isothiocyanate, followed by cyclization to form the thiourea derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethylphenyl)-3-ethylthiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(3,4-Dimethylphenyl)-3-ethylthiourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylphenyl)-3-ethylthiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea group can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes. The compound may also interact with cellular pathways, leading to various biological effects.
Comparison with Similar Compounds
- 1-(3,4-Dimethylphenyl)-3-methylthiourea
- 1-(3,4-Dimethylphenyl)-3-phenylthiourea
- 1-(3,4-Dimethylphenyl)-3-propylthiourea
Comparison: 1-(3,4-Dimethylphenyl)-3-ethylthiourea is unique due to its specific ethyl group, which can influence its reactivity and interactions compared to similar compounds with different alkyl or aryl groups. The presence of the ethyl group may enhance its solubility and bioavailability, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-ethylthiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2S/c1-4-12-11(14)13-10-6-5-8(2)9(3)7-10/h5-7H,4H2,1-3H3,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFFCAJQMQNRGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NC1=CC(=C(C=C1)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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